
Application Note & Protocol: Preparation of
Sphingomyelin-Enriched Liposomes from

Bovine Milk

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Sphingomyelin (Milk, Bovine)

CAS No.: 475662-40-9

Cat. No.: B1504359

Get Quote

Introduction: The Significance of Sphingomyelin in
Liposomal Formulations
Sphingomyelin (SM), a principal sphingolipid found in mammalian cell membranes, is gaining

considerable attention in the development of advanced drug delivery systems.[1] Bovine milk, a

readily available and rich source of this bioactive lipid, presents a compelling opportunity for the

scalable production of sphingomyelin-enriched liposomes.[2] These specialized liposomes,

often referred to as sphingosomes, exhibit superior stability and drug retention properties

compared to conventional phospholipid-based vesicles.[1][3][4]

The unique molecular structure of sphingomyelin, characterized by a sphingosine backbone, a

fatty acid chain linked by an amide bond, and a phosphocholine headgroup, contributes to the

formation of tightly packed and highly stable lipid bilayers.[1][5] This inherent stability translates

to enhanced circulation times and controlled release of encapsulated therapeutics, making

sphingomyelin-enriched liposomes a promising platform for targeted drug delivery in oncology,

immunology, and other therapeutic areas.[4][6][7]
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This comprehensive guide provides a detailed protocol for the extraction of sphingomyelin from

bovine milk and its subsequent use in the preparation of sphingomyelin-enriched liposomes.

We will delve into the critical process parameters, characterization techniques, and the

scientific rationale behind each step to empower researchers in the development of robust and

efficacious liposomal drug delivery vehicles.

Part 1: Extraction of Sphingomyelin from Bovine
Milk
The initial and most critical step is the efficient extraction and purification of sphingomyelin from

the complex lipid matrix of bovine milk. While several methods exist, the Folch extraction

method remains a widely adopted and reliable technique due to its simplicity and effectiveness

in separating lipids based on their solubility in a chloroform-methanol solvent system.[5]

Principle of Extraction
The process leverages a biphasic system of chloroform, methanol, and water to partition lipids

from other milk components. The non-polar lipids, including sphingomyelin, are preferentially

solubilized in the lower chloroform phase, while proteins and other polar molecules remain in

the upper aqueous-methanol phase. Subsequent purification steps are necessary to isolate

sphingomyelin from other co-extracted lipids.

Workflow for Sphingomyelin Extraction and Purification
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Caption: Workflow for the extraction and purification of sphingomyelin from bovine milk.

Detailed Protocol: Sphingomyelin Extraction
Materials:
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Whole bovine milk

Chloroform (HPLC grade)

Methanol (HPLC grade)

Deionized water

Silica gel for column chromatography

Rotary evaporator

Glass chromatography column

Procedure:

Lipid Extraction (Folch Method):

To 1 volume of bovine milk, add 2 volumes of a chloroform:methanol (2:1, v/v) solution.

Homogenize the mixture thoroughly for 5-10 minutes at room temperature.

Add 0.2 volumes of deionized water to induce phase separation.

Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the

separation of the two phases.

Carefully collect the lower chloroform phase containing the lipids.[5]

Solvent Removal:

Evaporate the chloroform from the collected organic phase using a rotary evaporator

under reduced pressure at a temperature not exceeding 40°C to prevent lipid degradation.

Purification by Solid-Phase Extraction (SPE):

Prepare a silica gel column.

Dissolve the dried crude lipid extract in a minimal amount of chloroform.
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Load the dissolved lipid extract onto the silica column.

Elute the column with a chloroform:methanol gradient to separate the different lipid

classes. Sphingomyelin is typically eluted with a higher concentration of methanol.[8]

Collect the fractions and analyze them for the presence of sphingomyelin using thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Pool the sphingomyelin-rich fractions and evaporate the solvent to obtain purified

sphingomyelin.

Part 2: Preparation of Sphingomyelin-Enriched
Liposomes
The thin-film hydration method followed by extrusion is a robust and widely used technique for

the preparation of unilamellar liposomes with a controlled size distribution.[9][10]

Principle of Liposome Formation
A thin lipid film is formed by evaporating the organic solvent from a lipid solution. This film is

then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar

vesicles (MLVs). The subsequent extrusion of the MLV suspension through polycarbonate

membranes with defined pore sizes reduces the size and lamellarity of the vesicles, resulting in

the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[9][10]

[11]
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Caption: Workflow for the preparation of sphingomyelin-enriched liposomes.

Detailed Protocol: Liposome Preparation
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Materials:

Purified bovine milk sphingomyelin

Cholesterol (optional, but recommended for stability)

Chloroform (HPLC grade)

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Rotary evaporator

Liposome extruder

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the desired amounts of sphingomyelin and cholesterol in chloroform in a round-

bottom flask. A common molar ratio is 55:45 (sphingomyelin:cholesterol).[12]

Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure

at a temperature above the phase transition temperature of sphingomyelin (approximately

35-40°C) to form a thin, uniform lipid film on the inner surface of the flask.

Hydration:

Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer

should be pre-warmed to a temperature above the lipid phase transition temperature.

Gently rotate the flask by hand or on the rotary evaporator (with the vacuum off) to hydrate

the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles

(MLVs).

Extrusion:
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Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Pass the suspension through the membrane multiple times (typically 10-20 passes) to

ensure a uniform size distribution.[9] This process should also be carried out at a

temperature above the lipid phase transition temperature.

The resulting translucent suspension contains unilamellar sphingomyelin-enriched

liposomes.

Part 3: Characterization of Sphingomyelin-Enriched
Liposomes
Thorough characterization of the prepared liposomes is essential to ensure their quality,

stability, and suitability for the intended application. Key parameters to evaluate include particle

size, polydispersity index (PDI), zeta potential, and morphology.

Data Presentation: Typical Liposome Characteristics
Parameter Method Typical Value Significance

Mean Particle Size
Dynamic Light

Scattering (DLS)
100 - 200 nm

Influences circulation

time and tissue

penetration.

Polydispersity Index

(PDI)

Dynamic Light

Scattering (DLS)
< 0.2

Indicates a narrow

and homogenous size

distribution.

Zeta Potential
Laser Doppler

Electrophoresis

-10 to +10 mV (for

neutral liposomes)

Predicts stability;

highly charged

surfaces can prevent

aggregation.

Morphology

Cryo-Transmission

Electron Microscopy

(Cryo-TEM)

Spherical, unilamellar

vesicles

Confirms the structure

and integrity of the

liposomes.
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Experimental Protocols for Characterization
1. Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light

intensity caused by the Brownian motion of particles in suspension.[13][14] The rate of these

fluctuations is related to the particle size.[14]

Protocol:

Dilute a small aliquot of the liposome suspension with the hydration buffer to an

appropriate concentration for DLS analysis.

Transfer the diluted sample to a disposable cuvette.

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired

temperature.

Perform the measurement to obtain the mean particle size (Z-average) and the PDI.

2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge

repulsion/attraction between particles and is a key indicator of the stability of a colloidal

dispersion.[15][16] It is determined by measuring the electrophoretic mobility of the

liposomes in an applied electric field.[17]

Protocol:

Dilute the liposome suspension in an appropriate low-conductivity buffer (e.g., 10 mM

NaCl).[17]

Inject the diluted sample into a folded capillary cell, ensuring there are no air bubbles.[17]

Place the cell in the instrument and perform the zeta potential measurement.

3. Morphological Analysis
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Principle: Cryo-Transmission Electron Microscopy (Cryo-TEM) is the preferred method for

visualizing the native structure of liposomes.[18] The rapid freezing of the sample in a thin

layer of vitrified ice preserves the liposome structure without the artifacts associated with

conventional negative staining TEM.[18][19]

Protocol:

Apply a small volume of the liposome suspension to a TEM grid.

Blot the grid to create a thin film of the suspension.

Plunge-freeze the grid in liquid ethane to vitrify the sample.

Transfer the frozen grid to a cryo-TEM holder and image the liposomes under cryogenic

conditions.

Conclusion: Field-Proven Insights and Future
Directions
The protocols detailed in this application note provide a robust framework for the preparation

and characterization of sphingomyelin-enriched liposomes from bovine milk. The superior

stability and drug retention properties of these liposomes, as demonstrated in numerous

preclinical studies, underscore their potential as advanced drug delivery vehicles.[3][12][20]

Further research into the functionalization of these liposomes with targeting ligands and their

application in various disease models will undoubtedly pave the way for novel and more

effective therapeutic interventions. The use of a readily available and natural source like bovine

milk for a key component like sphingomyelin also presents a scalable and potentially cost-

effective approach for the large-scale production of these advanced nanocarriers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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